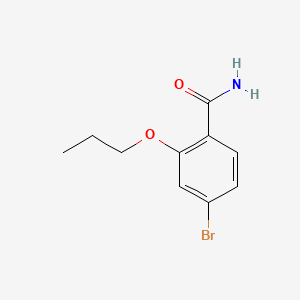

4-Bromo-2-propoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWRVFINDRZRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681826 | |

| Record name | 4-Bromo-2-propoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-02-5 | |

| Record name | 4-Bromo-2-propoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 4 Bromo 2 Propoxybenzamide

Retrosynthetic Analysis and Strategic Precursor Identification

A retrosynthetic analysis of 4-Bromo-2-propoxybenzamide identifies several logical disconnections to trace back to readily available starting materials. The most apparent disconnections are the C-N bond of the amide and the C-O bond of the propoxy ether.

Route A: Amide Formation as the Final Step. This strategy involves the formation of the amide bond from a corresponding carboxylic acid or its activated derivative. The primary precursor is 4-bromo-2-propoxybenzoic acid . This intermediate can be reacted with ammonia (B1221849) or an ammonia equivalent to form the target benzamide (B126). This is a common and effective strategy, as the synthesis of the substituted benzoic acid is often straightforward.

Route B: Etherification as a Key Step. An alternative disconnection involves the formation of the propoxy ether bond. This route would start from a hydroxybenzamide derivative, such as 4-bromo-2-hydroxybenzamide . This precursor would then undergo etherification, for example, through a Williamson ether synthesis with a propyl halide (e.g., 1-bromopropane).

Route C: Bromination as a Key Step. A third approach considers the introduction of the bromine atom onto a pre-formed 2-propoxybenzamide (B16276) scaffold. This requires a highly regioselective bromination method that directs the bromine atom to the para-position relative to the propoxy group, which is an ortho-, para-director. The existing amide group also influences the regioselectivity.

Based on these analyses, 4-bromo-2-propoxybenzoic acid , 4-bromo-2-hydroxybenzamide , and 2-propoxybenzamide are identified as key strategic precursors for the synthesis of this compound.

Established Synthetic Routes for Benzamide Core Formation

The formation of the benzamide core is a critical step in the synthesis of this compound, most commonly proceeding via the acylation of an amine.

Amide Coupling Reactions and Optimizing Reagent Selection (e.g., DCC, HOBt, DMAP)

Amide coupling reactions are among the most frequently used transformations in medicinal chemistry and drug discovery. nih.gov These methods involve the activation of a carboxylic acid (like 4-bromo-2-propoxybenzoic acid) to facilitate the reaction with an amine (in this case, ammonia).

Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govresearchgate.net The reaction proceeds through a reactive O-acylisourea intermediate. rsc.org To improve efficiency and minimize side reactions like racemization, additives are often employed. rsc.orgpeptide.com

1-Hydroxybenzotriazole (HOBt) is frequently used in conjunction with carbodiimides. It traps the O-acylisourea intermediate to form an active HOBt ester, which is less prone to side reactions and reacts efficiently with the amine. nih.govrsc.orgpeptide.com

4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst, functioning as an acyl transfer agent to form a highly reactive acyl-iminium ion intermediate. nih.gov

The selection of reagents and conditions is crucial for optimizing the reaction yield. For instance, the combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for the synthesis of various functionalized amide derivatives. nih.govresearchgate.net The byproduct of DCC, dicyclohexylurea, is poorly soluble in most organic solvents, which simplifies purification through filtration, making it suitable for solution-phase synthesis. rsc.orgpeptide.com In contrast, the urea (B33335) byproduct from EDC is water-soluble, allowing for its removal via aqueous extraction. peptide.com

Nucleophilic Acylation Strategies and Process Control

Nucleophilic acyl substitution is a fundamental reaction for forming amides, typically involving the reaction of an amine nucleophile with a carboxylic acid derivative. chegg.commasterorganicchemistry.com A highly effective method is the reaction of an acid chloride with an amine. For the synthesis of a primary amide like this compound, the corresponding acid chloride, 4-bromo-2-propoxybenzoyl chloride , would be treated with ammonia. chegg.com

This reaction is generally fast and high-yielding. However, it produces hydrogen chloride (HCl) as a byproduct, which can protonate the unreacted amine, rendering it non-nucleophilic. To drive the reaction to completion, a base is required to neutralize the HCl. Often, an excess of the amine (ammonia in this case) is used for this purpose. chegg.com

Process control is vital for maximizing yield and purity. Key parameters include:

Temperature: These reactions are often exothermic and may require cooling to prevent side reactions.

Reagent Addition: Slow, controlled addition of the acid chloride to the amine solution helps to manage the reaction exotherm and prevent localized high concentrations.

Stoichiometry: Using at least two equivalents of the amine ensures that one equivalent is available to act as a nucleophile while the other neutralizes the generated acid. chegg.com

Solvent: An inert solvent that can dissolve the reactants but does not react with the acid chloride is necessary. Dichloromethane (B109758) or diethyl ether are common choices. nih.gov

Regioselective Introduction of Bromo and Propoxy Functionalities

The precise placement of the bromo and propoxy groups on the benzamide ring is essential. This can be achieved either by starting with precursors that already contain these groups or by introducing them onto a simpler aromatic core through regioselective reactions.

Directed Bromination Techniques for Aromatic Systems

The introduction of a bromine atom onto an aromatic ring is a classic electrophilic aromatic substitution reaction. The challenge lies in controlling the regioselectivity, especially when multiple positions are available. The substituents already present on the ring direct the incoming electrophile.

In the synthesis of this compound from 2-propoxybenzamide, the propoxy group is a strongly activating ortho-, para-director, while the amide group is a deactivating meta-director. The combined effect would strongly favor bromination at the position para to the powerful propoxy director, which is the desired C4 position.

Various brominating agents can be employed: organic-chemistry.org

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃), but can lack selectivity with highly activated rings.

N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, often used for the selective bromination of activated or deactivated aromatic compounds. The reaction conditions (solvent, catalyst) can be tuned to achieve high regioselectivity. organic-chemistry.org

Electrochemical Methods: Anodic bromination can provide high yields and excellent regioselectivity for para-bromination of aromatic compounds with electron-donating groups. cecri.res.in

Recent research has also focused on catalyst-controlled enantioselective bromination to create atropisomeric benzamides, highlighting the advanced control that can be achieved in these reactions. nih.govacs.org

Etherification Methodologies for Propoxy Group Incorporation

The propoxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. organic-chemistry.org This method involves the reaction of an alkoxide with an alkyl halide.

To synthesize this compound via this route, one would start with 4-bromo-2-hydroxybenzamide . This phenolic precursor would first be deprotonated with a suitable base to form a more nucleophilic phenoxide ion. The choice of base is important to avoid side reactions with the amide functionality.

Bases: Strong bases like sodium hydride (NaH) are effective for deprotonating phenols. organic-chemistry.org Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often in a polar aprotic solvent like DMF or acetonitrile (B52724). google.commdpi.com

Alkylating Agent: The phenoxide is then reacted with a propyl electrophile, such as 1-bromopropane (B46711) or 1-iodopropane, to form the ether linkage.

Alternative methods for etherification exist, such as using benzyl (B1604629) trichloroacetimidate (B1259523) under acidic conditions for benzylation, though propylating analogues are less common. organic-chemistry.org For phenolic substrates, copper-catalyzed Ullmann-type etherification reactions have also been developed, which can be effective for coupling phenols with alkyl or aryl halides. mdpi.com

Advanced Purification and Isolation Techniques for High-Purity Intermediates and Final Product

The isolation of high-purity this compound and its precursors is paramount for its application in further chemical synthesis and research. To achieve the requisite purity levels, typically exceeding 95%, a combination of chromatographic and crystallization techniques is employed.

Chromatographic Separation Methods (e.g., column chromatography, HPLC)

Chromatography is a cornerstone technique for the purification of this compound, leveraging the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.

Column Chromatography: Flash column chromatography is a widely used method for purifying reaction mixtures containing benzamide derivatives. chemicalbook.com For compounds structurally similar to this compound, silica (B1680970) gel is the standard stationary phase. chemicalbook.comorgsyn.org A gradient elution system, often comprising a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate, is effective. chemicalbook.com This allows for the sequential elution of components, with less polar impurities washing out first, followed by the target compound. The selection of the solvent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving even higher purity or for analytical verification, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase (RP) setup is common, utilizing a non-polar stationary phase, such as a C18 column, and a polar mobile phase. plos.org The mobile phase for separating similar bromo-substituted aromatic compounds can consist of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.com Detection is typically carried out using a UV detector, as the aromatic rings in the molecule absorb light in the UV spectrum (e.g., at 254 nm). The use of specialized columns, such as those with an amide-embedded phase (RP-Amide), can offer increased retention and selectivity for polar compounds like benzamides. plos.org

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexane Gradient | TLC with UV visualization | chemicalbook.com |

| HPLC | Reverse-Phase C18 | Acetonitrile/Water | UV (e.g., 254 nm) | sielc.com |

| HPLC | RP-Amide | Aqueous/Organic Solvent | UV, Mass Spectrometry (MS) | plos.org |

Crystallization Approaches for Enhanced Purity

Crystallization is a powerful and economical technique for purifying solid organic compounds like this compound, particularly after initial purification by chromatography. researchgate.net The process relies on the principle that the target compound is soluble in a hot solvent but less soluble at cooler temperatures, while impurities remain in solution or are removed during hot filtration. studymind.co.uk

The choice of solvent is crucial for successful recrystallization. studymind.co.uk For amides, which are generally polar, solvents such as ethanol, acetone, acetonitrile, and 1,4-dioxane (B91453) have been found to be effective. researchgate.net A common procedure involves dissolving the crude product in a minimum amount of a hot solvent to create a saturated solution. researchgate.netstudymind.co.uk The solution is then allowed to cool slowly, promoting the formation of well-defined, pure crystals. researchgate.net In some cases, multi-solvent systems (e.g., ethyl acetate/hexane) are used for recrystallization. rsc.org

Advanced crystallization methods may involve controlled, multi-step cooling processes. For instance, a procedure for related amides involves initial cooling in a water bath to induce crystallization, followed by further cooling with liquid nitrogen to temperatures as low as -25°C to maximize the precipitation of the product from the mother liquor. google.com While effective, recrystallization can sometimes lead to a lower final yield, presenting a trade-off between purity and quantity. scribd.com

| Solvent | Compound Class | Comments | Reference |

|---|---|---|---|

| Ethanol | Amides | A common polar solvent for recrystallization. | researchgate.netrochester.edu |

| Acetonitrile | Amides | Often gives very good results for amide purification. | researchgate.net |

| Ethyl Acetate (EtOAc) | Benzamides | Used alone or in combination with hexane. | rsc.orgmdpi.com |

| Heptane | Bromo-substituted benzaldehyde (B42025) precursor | Effective for crystallizing intermediates. | google.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and other benzamide derivatives is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that are more efficient, safer, and environmentally benign. bridgew.edu Key principles applied include the use of sustainable solvents, development of one-pot syntheses, and the use of efficient, non-toxic catalysts.

| Principle | Application | Example | Reference |

|---|---|---|---|

| Safer Solvents | Replacing hazardous organic solvents. | Using ethanol/water mixtures. | benthamdirect.commdpi.com |

| Catalysis | Employing reusable and non-toxic catalysts. | Use of magnetically separable copper nanocomposites. | rsc.org |

| Process Intensification | Combining multiple steps into a single operation. | One-pot, three-component synthesis of benzamide derivatives. | benthamdirect.comnih.gov |

| Waste Prevention | Designing syntheses with high atom economy. | Developing multicomponent reactions that minimize by-products. | bridgew.eduresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the specific functional groups present within a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to distinct functional groups. For 4-Bromo-2-propoxybenzamide, the key absorption bands are anticipated based on its constituent parts: the benzamide (B126) core, the propoxy substituent, and the bromine atom.

The primary amide group is identifiable by a pair of N-H stretching bands, typically found in the 3400-3200 cm⁻¹ region, and a strong C=O (Amide I) stretching vibration around 1680-1640 cm⁻¹. arabjchem.orgfarmaciajournal.com The C-N stretching and N-H bending (Amide II) bands also provide confirmatory evidence. The propoxy group is characterized by C-H stretching vibrations from its aliphatic chain just below 3000 cm⁻¹ and prominent C-O-C ether stretching bands. farmaciajournal.com The aromatic ring shows C-H stretching above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ range. The presence of the bromine substituent is confirmed by a C-Br stretching vibration in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3400 - 3200 |

| Amide | C=O Stretch (Amide I) | 1680 - 1640 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Propoxy Group | Asymmetric C-O-C Stretch | ~1250 |

| Propoxy Group | Symmetric C-O-C Stretch | ~1050 |

Note: The values are based on typical ranges for the specified functional groups and data from analogous compounds. arabjchem.orgfarmaciajournal.com

Raman spectroscopy provides complementary information to FTIR and is particularly effective for analyzing non-polar bonds and symmetric vibrations. In this compound, the aromatic ring's symmetric "breathing" modes are expected to produce strong Raman signals. A significant peak anticipated around 1600 cm⁻¹ corresponds to the aromatic C=C stretching vibrations. google.com The C-Br stretching vibration also gives rise to a detectable Raman signal, further confirming the halogen's presence. researchgate.net Analysis of the full Raman spectrum allows for a detailed understanding of the molecule's skeletal framework.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound provides a map of all proton environments. The aromatic region is expected to show distinct signals for the three protons on the substituted benzene (B151609) ring. The proton ortho to the amide group (H6) would likely appear as a doublet, while the protons ortho and meta to the bromine atom (H3 and H5) would also exhibit characteristic splitting patterns based on their coupling with adjacent protons. The propoxy group gives rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene group bonded to the oxygen atom (-O-CH₂-). The two amide protons (-NH₂) may appear as one or two broad singlets.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, ten distinct signals are expected. The carbonyl carbon of the amide group appears significantly downfield (~168-170 ppm). The six aromatic carbons have chemical shifts determined by their substituents; the carbon bearing the propoxy group (C2) is shifted downfield, while the carbon bearing the bromine (C4) is influenced by the halogen's electronegativity and heavy atom effect. The three aliphatic carbons of the propoxy group appear in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H6) | ~8.0 - 8.2 | d | 1H |

| Aromatic (H3, H5) | ~7.0 - 7.5 | m | 2H |

| Amide (-NH₂) | ~5.5 - 6.5 | br s | 2H |

| Propoxy (-OCH₂) | ~4.0 | t | 2H |

| Propoxy (-CH₂-) | ~1.8 - 1.9 | sext | 2H |

Note: Predicted values are based on analysis of structurally similar compounds like 2-propoxybenzamide (B16276) and 4-bromobenzamide. nih.govnih.gov

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | ~169.0 |

| Aromatic (C2) | ~158.0 |

| Aromatic (C1) | ~125.0 |

| Aromatic (C6) | ~132.0 |

| Aromatic (C5) | ~129.0 |

| Aromatic (C3) | ~115.0 |

| Aromatic (C4) | ~120.0 |

| Propoxy (-OCH₂) | ~71.0 |

| Propoxy (-CH₂-) | ~22.5 |

Note: Predicted values are based on analysis of structurally similar compounds. nih.govrsc.org

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. mdpi.commeasurlabs.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, strong cross-peaks would be observed between the adjacent protons of the propoxy group (-OCH₂ -CH₂ -CH₃ ), confirming the integrity of the three-carbon chain. Correlations between the aromatic protons would help to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of each carbon signal by linking it to its already-assigned proton, such as pairing the propoxy proton signals with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule. Key correlations would include a cross-peak between the protons of the oxygen-bound methylene group (-O-CH₂-) and the aromatic carbon C2, confirming the position of the propoxy substituent. Another crucial correlation would be between the amide protons and the carbonyl carbon (C=O), as well as between the H6 proton and the carbonyl carbon, locking in the structure of the benzamide moiety.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Environment and Connectivity

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.comacs.org For this compound (C₁₀H₁₂BrNO₂), the calculated exact mass is 257.0097 Da for the [M]⁺ ion. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺).

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation by showing how the molecule breaks apart. researchgate.net The fragmentation of this compound is expected to proceed through several key pathways:

Loss of the Propoxy Group: Cleavage of the ether bond can occur, leading to the loss of a propoxy radical (•C₃H₇O) or a propyl radical (•C₃H₇) followed by rearrangement.

Alpha-Cleavage: The primary fragmentation pathway for the propoxy chain itself is the loss of an ethyl radical (•CH₂CH₃) to form a stable oxonium ion.

Cleavage of the Amide Group: The C(O)-NH₂ bond can break, leading to a fragment corresponding to the 4-bromo-2-propoxybenzoyl cation.

Loss of Bromine: The C-Br bond can also cleave, resulting in a fragment ion without the bromine atom.

Table 4: Expected HRMS Fragments for this compound

| m/z (Nominal) | Possible Fragment | Description |

|---|---|---|

| 257/259 | [C₁₀H₁₂BrNO₂]⁺ | Molecular Ion |

| 214/216 | [C₇H₅BrO]⁺ | Loss of CONH₂ and H |

| 198/200 | [C₇H₄BrNO]⁺ | Loss of propoxy group (•C₃H₇O) |

| 183/185 | [C₆H₄Br]⁺ | Loss of CONH₂ and propoxy group |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in doublet peaks for bromine-containing fragments.

X-ray Crystallography for Three-Dimensional Molecular Conformation and Crystal Packing

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. Furthermore, it reveals how individual molecules are arranged within the crystal lattice, a phenomenon known as crystal packing, which is governed by various intermolecular interactions.

Single Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Torsion Angles

To date, a public domain crystal structure of this compound with detailed bond lengths, bond angles, and torsion angles is not available in the searched resources. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not currently list a deposition for this specific compound (CAS No. 1228957-02-5).

In the absence of specific experimental data for this compound, we can infer expected structural parameters based on related compounds. For instance, studies on other substituted benzamides reveal typical bond lengths and angles for the benzamide moiety. The planarity of the amide group and its orientation relative to the benzene ring are key conformational features. In many substituted benzamides, the amide group is twisted out of the plane of the benzene ring to varying degrees, which can be quantified by the torsion angle between the plane of the ring and the amide plane. This twist is influenced by the nature and position of the substituents on the aromatic ring.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is dictated by a variety of non-covalent intermolecular interactions. While a specific crystal structure for this compound is not available, the functional groups present in the molecule—a bromine atom, a propoxy group, and a primary amide—suggest the potential for several key interactions that would influence its crystal packing.

Hydrogen Bonding: The primary amide group (-CONH2) is a strong hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that in the crystalline state, molecules of this compound would form robust hydrogen-bonding networks. A common motif in primary amides is the formation of centrosymmetric dimers through pairs of N-H···O hydrogen bonds, creating a characteristic R22(8) graph set motif. These dimers can then be further linked into tapes or sheets.

Halogen Bonding: The bromine atom on the benzene ring can act as a halogen bond donor. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. In the crystal structure of this compound, potential halogen bond acceptors could be the carbonyl oxygen or the nitrogen of the amide group of a neighboring molecule. The presence of a propoxy group at the ortho position might sterically influence the formation of certain halogen bond motifs.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light at specific wavelengths corresponds to the promotion of electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy, anti-bonding orbitals (π*).

A UV-Vis spectrum for this compound is not publicly available in the searched databases. However, the chromophore—the part of the molecule responsible for light absorption—can be identified as the substituted benzene ring. The benzamide moiety itself is a known chromophore. The presence of the bromine atom (an auxochrome with electron-withdrawing inductive effects and electron-donating resonance effects) and the propoxy group (an electron-donating auxochrome) on the benzene ring would be expected to shift the absorption maxima (λmax) compared to unsubstituted benzamide.

Typically, benzene exhibits a primary absorption band (π → π* transition) around 204 nm and a weaker, symmetry-forbidden secondary band (the B-band) around 254 nm. Substitution on the benzene ring generally causes a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of these bands. The presence of the carbonyl group of the amide, the bromine atom, and the propoxy group would likely result in a complex absorption profile with bands corresponding to π → π* and potentially n → π* transitions. The exact λmax values and the molar absorptivity (ε) would depend on the solvent used for the analysis and the specific electronic interactions between the substituents and the aromatic ring.

Theoretical and Computational Chemistry Studies of 4 Bromo 2 Propoxybenzamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-2-propoxybenzamide, offering a lens into its electronic architecture and potential chemical behavior.

Density Functional Theory (DFT) for Optimized Geometries, Electrostatic Potentials, and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles.

The electrostatic potential surface (ESP) is another critical output of DFT calculations. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the electronegative oxygen and nitrogen atoms of the benzamide (B126) group, as well as the bromine atom, are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amide and the aromatic ring are likely to exhibit positive potential.

Furthermore, the analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 1: Calculated Geometric Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C-O (propoxy) | Data not available | ||

| C=O (amide) | Data not available | ||

| C-N (amide) | Data not available | ||

| C-C-Br | Data not available | ||

| C-C-O (propoxy) | Data not available | ||

| O=C-N | Data not available | ||

| O=C-C-C | |||

| C-O-C-C (propoxy) |

No specific numerical data from theoretical calculations for bond lengths, bond angles, and dihedral angles of this compound were found in the provided search results. The table structure is representative of the type of data obtained from DFT calculations.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation of the computational model. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be determined, aiding in the assignment of experimental NMR spectra.

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, are also calculated. These computed frequencies help in assigning the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. Discrepancies between calculated and experimental frequencies are often accounted for by using scaling factors.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| Key Vibrational Frequencies (cm⁻¹) | Data not available |

Specific predicted NMR chemical shifts and vibrational frequencies for this compound from computational studies were not available in the search results.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the propoxy group and the amide substituent necessitates a thorough conformational analysis to understand the molecule's preferred shapes and the energy barriers between them.

Identification of Stable Conformers and Conformational Dynamics

By systematically rotating the rotatable bonds, such as the C-O bond of the propoxy group and the C-C bond connecting it to the aromatic ring, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, allowing for the identification of local energy minima, which correspond to stable conformers. The relative energies of these conformers indicate their population at a given temperature. Transition states, or energy maxima on the pathways between conformers, determine the energy barriers to conformational change and thus the dynamics of the molecule.

Influence of Substituents on Conformational Preferences

The substituents on the benzene (B151609) ring, namely the bromine atom, the propoxy group, and the benzamide group, play a significant role in dictating the conformational preferences of this compound. Steric hindrance between the bulky propoxy group and the adjacent amide group can restrict rotation and favor certain conformations. Furthermore, intramolecular hydrogen bonding, for instance between the amide N-H and the propoxy oxygen, could stabilize specific arrangements. The electronic effects of the electron-withdrawing bromine and amide groups and the electron-donating propoxy group also influence the geometry and stability of the conformers.

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Interactions

While quantum mechanical calculations are excellent for studying molecules in the gas phase or as isolated entities, Molecular Dynamics (MD) simulations are employed to understand the behavior of this compound in a solvent environment. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

By placing the this compound molecule in a box of solvent molecules (e.g., water, DMSO), MD simulations can provide insights into solute-solvent interactions, such as hydrogen bonding. These simulations can also reveal how the solvent affects the conformational equilibrium of the molecule and can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This provides a detailed picture of the solvation shell around this compound.

Ligand-Target Docking and Scoring for Predicted Molecular Interactions (excluding clinical targets)

Computational molecular docking is a pivotal technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. In the context of this compound, while specific docking studies are not widely published, the methodology can be understood from research on analogous benzamide structures. These studies provide a framework for predicting potential interactions with various non-clinical targets, which are crucial in fields like materials science, environmental science, and agrochemistry.

The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a chosen target protein. Algorithms within software suites like AutoDock or the Schrödinger Suite then calculate the most stable binding poses and estimate the binding affinity, often expressed as a binding energy score (in kcal/mol). A lower (more negative) binding energy typically indicates a more favorable and stable interaction.

For benzamide derivatives, potential non-clinical targets are diverse. For instance, docking simulations are used to assess interactions with enzymes such as cytochrome P450 isoforms, which are involved in the metabolism of various organic compounds. Other studies have explored the interaction of benzamide-type molecules with enzymes like ribonucleotide reductase. evitachem.com The interactions are characterized by identifying key amino acid residues in the target's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For example, studies on related salicylamide (B354443) derivatives predicted hydrogen bonds with tyrosine residues in the target's active site, which were deemed important for strong interaction. farmaciajournal.com

The results of such a hypothetical docking study for this compound against a representative non-clinical enzyme target are illustrated in the table below. This table showcases the type of data generated, including the binding energy and the specific amino acid residues predicted to interact with the ligand.

| Target Enzyme (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Fungal Laccase | -7.8 | HIS-457, SER-210 | Hydrogen Bond, Pi-Alkyl |

| Insecticidal Target Protein | -8.2 | PHE-330, LEU-118 | Hydrophobic, Pi-Sigma |

| Plant Peroxidase | -7.5 | ARG-38, ASN-72 | Hydrogen Bond, Halogen Bond |

This table is illustrative and based on typical results from docking studies of similar compounds.

These predicted interactions provide valuable insights into the molecule's potential mechanism of action at a molecular level, guiding further experimental research in various non-clinical applications.

Prediction of Synthetic Accessibility and Reaction Energetics

The viability of a chemical compound for practical application is heavily dependent on its ease of synthesis. Computational chemistry offers powerful tools to predict synthetic accessibility, saving significant time and resources in a laboratory setting.

Synthetic Accessibility Prediction: The synthetic accessibility (SA) of this compound can be evaluated using specialized algorithms and machine learning models. cbirt.net These tools analyze the molecular structure and assign a score, often on a scale of 1 (very easy to synthesize) to 10 (very difficult to synthesize). ambeed.com The calculation is based on contributions from molecular fragments, size, and complexity, trained on vast databases of known molecules and their documented synthetic routes. cbirt.netambeed.com For instance, the presence of common functional groups and a relatively simple carbon skeleton, as in this compound, would generally lead to a favorable accessibility score. Modern deep learning models like DeepSA can differentiate between compounds that are easy or difficult to synthesize with high accuracy by analyzing the molecule's SMILES (Simplified Molecular Input Line Entry System) notation. cbirt.net

Reaction Energetics: Computational methods, particularly Density Functional Theory (DFT), are employed to study the energetics of the chemical reactions involved in synthesizing this compound. DFT calculations can model the reaction pathways, identify transition states, and calculate activation energies. This information is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to maximize yield and purity.

The synthesis of this compound would likely involve the amidation of a 4-bromo-2-propoxybenzoic acid derivative. DFT studies can compare the energy profiles of different coupling agents or reaction conditions to determine the most efficient synthetic route. For example, calculations using methods like B3LYP with a 6-31G* basis set can be used to optimize the molecular geometries of reactants, intermediates, and products, providing a detailed understanding of the reaction mechanism.

The table below presents hypothetical computational data for a key step in the synthesis of this compound, illustrating how reaction energetics can be quantified.

| Reaction Step (Hypothetical) | Computational Method | Calculated Activation Energy (kJ/mol) | Calculated Reaction Enthalpy (kJ/mol) |

| Amide bond formation | DFT (B3LYP/6-31G) | 85 | -45 |

| Propoxy group introduction | DFT (B3LYP/6-31G) | 110 | -20 |

This table is illustrative, demonstrating the type of energetic data that can be generated through computational analysis of potential synthetic routes.

By combining synthetic accessibility scores with detailed energetic profiling of reaction pathways, computational chemistry provides a comprehensive pre-laboratory assessment of the synthesis of this compound.

Mechanistic Investigations and Structure Activity Relationship Sar Elucidation

Exploration of Molecular Interactions with Biological Macromolecules (in vitro, non-human models)

Direct experimental data on the interaction of 4-Bromo-2-propoxybenzamide with specific biological macromolecules is not currently available in the public domain.

There are no specific studies detailing the inhibitory or activatory effects of this compound on any particular enzymes. However, the benzamide (B126) scaffold is a known feature in various enzyme inhibitors. For example, derivatives of 3-substituted benzamides have been evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. nih.gov Specifically, compounds like 3-oxiranylbenzamide showed inhibitory potential. nih.gov Furthermore, some benzamide derivatives have been investigated as acetylcholinesterase inhibitors, though these studies did not include the 4-bromo-2-propoxy substitution pattern.

Specific receptor binding assays for this compound have not been publicly reported. Research into related halogen-substituted benzamides has indicated potential for receptor interaction. For instance, bromine-containing analogs of 2-chloro-5-nitro-N-phenylbenzamide have been synthesized and evaluated for their binding to the peroxisome proliferator-activated receptor gamma (PPARγ), with some analogs showing high affinity. nih.gov

Enzyme Inhibition and Activation Mechanisms

Cellular Mechanistic Studies in Model Systems (e.g., bacterial efflux pump inhibition, non-clinical cytotoxicity)

There is a lack of specific published research on the cellular mechanistic studies of this compound.

No studies have been identified that investigate the modulation of specific cellular pathways or processes by this compound.

While direct antimicrobial or anticancer data for this compound is not available, the broader family of substituted benzamides has shown promise in these areas. Various studies have demonstrated the antimicrobial potential of differently substituted benzamides against a range of bacterial and fungal strains. Similarly, certain N-substituted benzamide derivatives have been synthesized and evaluated for their anticancer properties, with some showing activity against human cancer cell lines.

Modulation of Cellular Pathways and Processes

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies

Although no specific SAR studies for a series of compounds centered around this compound have been published, general SAR principles for benzamide derivatives can be inferred from existing literature.

For antimicrobial benzamides, the nature and position of substituents on the benzamide ring are critical for activity. For instance, studies on other benzamide series have shown that the presence of halogen atoms can influence the antimicrobial spectrum and potency.

In the context of anticancer activity, research on other substituted benzamides has highlighted the importance of specific substitution patterns for cytotoxicity against cancer cell lines. For example, in a series of thiazole-based stilbene (B7821643) analogs, which are structurally distinct but represent another class of bioactive compounds, the presence and position of bromo-substituents were found to be significant for their inhibitory activity against DNA topoisomerase IB. nih.gov

Research on 2,6-difluoro-3-alkyloxybenzamides as inhibitors of the bacterial cell division protein FtsZ has shown that the nature of the alkoxy group significantly impacts activity. acs.org This suggests that the propoxy group in this compound is likely a key determinant of its biological activity, though this remains to be experimentally verified.

Influence of Bromine Substitution Position on Activity

The position of the bromine atom on the benzamide ring is a critical determinant of the compound's biological activity. The presence of a halogen, such as bromine, can significantly modulate the electronic and steric properties of the molecule.

In related benzamide structures, the substitution of bromo and chloro groups at specific positions has been shown to exhibit potent activity. arabjchem.org For instance, in a series of isatin (B1672199) derivatives, 5,7-dibromoisatin was found to be significantly more potent as a cytotoxin than the parent molecule. arabjchem.org This suggests that the location and nature of the halogen substituent are key to the molecule's interaction with its biological targets. arabjchem.org The electron-withdrawing nature of bromine can influence the acidity of the amide proton and the charge distribution across the aromatic ring, thereby affecting hydrogen bonding and other non-covalent interactions with receptors or enzymes. The specific placement at the 4-position in this compound likely optimizes these interactions for its intended biological effect.

Role of Propoxy Chain Length and Conformation in Molecular Recognition

The propoxy group at the 2-position of the benzamide ring plays a significant role in molecular recognition, primarily through steric and hydrophobic interactions. The length and conformation of this alkoxy chain are crucial for fitting into the binding pocket of a target protein.

The propyl chain introduces a degree of steric hindrance that can influence the accessibility of the amide carbonyl group to nucleophilic attack. Kinetic studies on similar compounds with varying alkyl chain lengths (e.g., ethoxy vs. propoxy) have been used to quantify this effect. The conformation of the propoxy chain, whether it adopts a more extended or a folded state, can also impact how the molecule presents its key binding features to a receptor. This conformational flexibility is an important aspect of its interaction profile. In related structures, the replacement of a smaller methoxy (B1213986) group with a bulkier benzyloxy substituent has been shown to regain affinity for certain receptors, suggesting that the additional hydrophobic and potential π-π interactions provided by the larger group can be beneficial for binding. nih.gov

Substituent Effects on the Benzamide Nitrogen and Aromatic Rings on Binding Affinity

The substituents on both the benzamide nitrogen and the aromatic rings are pivotal in determining the binding affinity of this compound. The benzamide moiety itself is important for mediating hydrogen bonding with target sites. vulcanchem.com

The nature of the substituent on the benzamide nitrogen can drastically alter the compound's properties. For instance, replacing a phenyl group with a pyrimidine (B1678525) nucleus in related structures has been shown to improve anticancer potential. arabjchem.org This highlights the importance of the electronic and steric nature of this substituent in directing the compound's activity.

On the aromatic ring, the interplay between the bromo and propoxy substituents is crucial. The electron-donating propoxy group increases the electron density on the benzamide ring, which can enhance electrophilic substitution. This electronic effect, combined with the electron-withdrawing nature of the bromine atom, creates a unique electronic environment that dictates the molecule's binding affinity. In some derivatives, the presence of an electron-withdrawing group on one part of the molecule and an electron-donating group on another has been shown to increase antimicrobial activity. arabjchem.org

Table 1: Structure-Activity Relationship Insights

| Structural Feature | Influence on Activity | Supporting Evidence |

|---|---|---|

| Bromine at C4-position | Modulates electronic properties and can enhance potency. | Halogen substitution is a known strategy to improve biological activity. arabjchem.org |

| Propoxy group at C2-position | Provides steric bulk and hydrophobic interactions crucial for binding pocket fit. | The size and conformation of alkoxy chains influence molecular recognition. nih.gov |

| Benzamide Moiety | Key for hydrogen bonding interactions with target proteins. | The amide group is a common pharmacophore in drug design. vulcanchem.com |

| Substituents on Benzamide N | Can significantly alter the compound's biological profile and selectivity. | Different N-substituents can direct the compound towards different biological targets. arabjchem.org |

Investigation of Metabolic Pathways in In Vitro Systems (e.g., microsomal stability, non-human)

For compounds structurally related to this compound, in vitro metabolic studies using liver microsomes from various species (including non-human primates, dogs, rabbits, rats, and mice) have been conducted. nih.gov These studies help in understanding the primary metabolic pathways, which often involve Phase I reactions like oxidation and demethylation, followed by Phase II conjugation reactions. evotec.com

A common metabolic pathway for related phenethylamine (B48288) compounds is oxidative deamination, leading to the formation of alcohol and carboxylic acid metabolites. nih.gov Demethylation of alkoxy groups is also a frequent metabolic route. nih.gov

Microsomal stability assays measure the rate at which a compound is metabolized by liver microsomes in the presence of co-factors like NADPH. evotec.com A high rate of metabolism indicates low metabolic stability and a short in vivo half-life. For novel compounds, these assays are crucial for predicting their pharmacokinetic properties. In some cases, compounds with seemingly stable structures can undergo unexpected metabolic reactions, such as the rapid hydrolysis of allylic C-F bonds. nih.gov The stability of this compound in such systems would provide valuable information on its likely clearance mechanisms and potential for drug-drug interactions.

Table 2: In Vitro Metabolic Profile

| Assay | Purpose | Typical Findings for Related Compounds |

|---|---|---|

| Liver Microsomal Stability | To assess the rate of Phase I metabolism. | Provides data on intrinsic clearance and metabolic half-life. evotec.com |

| Hepatocyte Incubations | To identify major metabolites and metabolic pathways. | Can reveal species differences in metabolism. nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5,7-dibromoisatin |

Applications in Chemical Biology and Advanced Materials Research

Utility as a Molecular Building Block for the Synthesis of Complex Organic Scaffolds

While its classification as a building block implies its potential use in organic synthesis, specific examples of complex organic scaffolds derived from 4-Bromo-2-propoxybenzamide are not described in available scientific literature.

Development of Chemical Probes for Elucidating Biological Pathways

There is no current research indicating the development or use of this compound as a chemical probe for the study of biological pathways.

Exploration of Optical and Electronic Properties for Materials Science Applications

Detailed exploration and documentation of the optical and electronic properties of this compound for applications in materials science are not found in the surveyed literature.

Specific studies on the fluorescence properties of this compound and any efforts toward their enhancement through structural modification have not been reported.

There is no available information to suggest the investigation or application of this compound in the field of organic electronics or optoelectronic devices.

Fluorescence Properties and their Enhancement via Structural Modification

Supramolecular Chemistry and Crystal Engineering

Research into the supramolecular chemistry of this compound, including its crystal structure and any applications in crystal engineering, is not present in the accessible scientific domain.

Due to the limited availability of specific research data for this compound, a detailed analysis and the creation of data tables on its research findings are not possible at this time. Further empirical studies are required to determine the properties and potential applications of this compound.

Advanced Analytical Method Development for Research Purposes

Development of Robust Chromatographic Methods for Purity and Quantitative Analysis in Research Samples

Chromatographic techniques are the cornerstone for assessing the purity of 4-Bromo-2-propoxybenzamide and quantifying it in various research samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed method due to its high resolution, sensitivity, and reproducibility. nih.gov

A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the parent compound from any potential impurities, degradants, or by-products from its synthesis. nih.govjapsonline.com The development and validation of such a method adhere to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.goveuropa.eu

Method Validation for Stability Studies:

The validation of a stability-indicating HPLC method for this compound would typically involve the following parameters, as outlined in the ICH guidelines: europa.eudemarcheiso17025.com

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. nih.gov This is often demonstrated through forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light. japsonline.com The chromatographic peaks of the degradants should be well-resolved from the main peak of this compound.

Linearity: A linear relationship between the concentration of the analyte and the detector response must be established over a specified range. japsonline.com

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). demarcheiso17025.com

Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. japsonline.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

A typical RP-HPLC method for this compound would utilize a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govsielc.com

| Parameter | Typical HPLC Conditions for this compound Analysis | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. nih.gov |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Methanol and Water (with potential pH modifiers like formic or phosphoric acid) japsonline.comsielc.com | Allows for the effective separation of the analyte from impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and resolution. nih.gov |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | The benzamide (B126) chromophore allows for sensitive UV detection. |

| Column Temp. | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. japsonline.com |

Implementation of Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex biological matrices, such as plasma or tissue homogenates, which are often encountered in mechanistic studies, more sophisticated hyphenated techniques are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior selectivity and sensitivity. nih.govajrconline.org

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This allows for the detection and quantification of the compound at very low concentrations, even in the presence of a high background of endogenous components. nih.gov

Typical LC-MS/MS Workflow:

Sample Preparation: Extraction of this compound from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: An HPLC or UPLC system separates the analyte from other components in the extract.

Ionization: The eluent from the chromatography column is introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates charged molecules of the analyte.

Mass Analysis: In the first mass analyzer (Q1), ions corresponding to the molecular weight of this compound are selected.

Fragmentation: These selected ions are then fragmented in a collision cell (q2).

Second Mass Analysis: The resulting fragment ions are analyzed in the second mass analyzer (Q3), and specific fragment ions are monitored for quantification.

This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces chemical noise.

| Parameter | Example LC-MS/MS Settings for this compound | Purpose |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Benzamides typically form stable positive ions. |

| Parent Ion (Q1) | [M+H]⁺ for this compound | Selection of the protonated molecular ion. |

| Collision Gas | Argon | Used to induce fragmentation of the parent ion. |

| Product Ions (Q3) | Specific fragment ions | Monitored for quantitative and qualitative analysis. |

Preparative Scale Chromatography for Compound Isolation and Purification

In a research setting, it is often necessary to purify the synthesized this compound to obtain a high-purity standard for subsequent experiments. Preparative scale chromatography is the method used for this purpose. This technique is an extension of analytical chromatography, but with the goal of isolating larger quantities of the compound. mdpi.com

Both column chromatography and preparative HPLC can be used. Column chromatography, often using silica (B1680970) gel as the stationary phase and a solvent system like ethyl acetate/hexane (B92381), is a common initial purification step. rsc.org For higher purity requirements, preparative HPLC is employed.

The principles are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligram to gram quantities of the pure compound. The fractions containing the purified this compound are collected, and the solvent is evaporated to yield the solid compound.

| Technique | Stationary Phase | Mobile Phase System | Typical Application |

| Column Chromatography | Silica Gel (40-63 µm) mdpi.com | Gradient of Ethyl Acetate in Hexane | Initial purification of crude synthesis product. |

| Preparative HPLC | C18 | Acetonitrile/Water | Final purification to achieve high purity (>99%). |

Development of Spectroscopic Fingerprinting Techniques for Compound Identity and Quality Control in Research Batches

Spectroscopic techniques provide a "fingerprint" of the molecule, which is invaluable for confirming the identity and ensuring the quality and consistency of different research batches of this compound. nih.gov The primary spectroscopic methods used include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, create a unique fingerprint that can confirm the structure of this compound and identify any impurities.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the N-H and C=O bonds of the amide group, the C-O bond of the ether, and the aromatic C-H and C=C bonds. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of the compound, which can confirm its elemental composition. The fragmentation pattern observed in the mass spectrum also serves as a characteristic fingerprint. mdpi.com

By comparing the spectroscopic data of a new batch with that of a well-characterized reference standard, the identity and quality of the new batch can be reliably confirmed.

| Spectroscopic Technique | Information Provided | Application in Quality Control |

| ¹H and ¹³C NMR | Detailed molecular structure and connectivity. | Confirms identity and detects structural impurities. |

| IR Spectroscopy | Presence of functional groups. | Quick identity check and detection of functional group impurities. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms molecular formula and identity. |

Future Directions and Emerging Research Avenues

Design of Novel Derivatives with Tuned Physicochemical and Biological Properties

The core structure of 4-Bromo-2-propoxybenzamide offers multiple sites for chemical modification to create novel derivatives with fine-tuned properties. The strategic manipulation of the aromatic ring, the propoxy group, and the amide functionality can lead to compounds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Guided Design: The principles of structure-activity relationships (SAR) are fundamental to the rational design of new derivatives. By systematically altering substituents on the benzamide (B126) scaffold, researchers can probe the molecular interactions that govern biological activity. For instance, the position of the bromine atom is known to influence the potency and selectivity of benzamide derivatives. Modification of the propoxy group, such as altering its length or introducing branching, could modulate lipophilicity and, consequently, cell membrane permeability and target engagement. Furthermore, substitution on the amide nitrogen can significantly impact biological activity, as seen in other benzamide series where N-alkylation or N-arylation has led to enhanced potency. acs.org

Bioisosteric Replacement: Another powerful strategy involves bioisosteric replacement, where functional groups are exchanged for others with similar physicochemical properties to improve biological activity or reduce toxicity. For example, the bromine atom could be replaced with other halogens (chlorine, fluorine) or a trifluoromethyl group to modulate electronic and steric properties. nih.gov The propoxy group could be substituted with other alkoxy groups or even a thioether linkage to explore different binding interactions.

The synthesis of such novel derivatives would likely follow established synthetic routes for benzamides, often involving the coupling of a substituted benzoic acid with an appropriate amine. nih.gov Techniques such as nucleophilic substitution and cross-coupling reactions would be instrumental in creating a diverse library of this compound analogs for biological screening. smolecule.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. acs.org These computational tools can significantly accelerate the design and optimization of novel compounds by predicting their properties and biological activities, thereby reducing the time and cost associated with traditional trial-and-error approaches.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be employed to develop robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By training on a dataset of known benzamide derivatives and their corresponding biological activities, these models can learn the complex relationships between chemical structure and biological function. nih.gov This allows for the virtual screening of large libraries of hypothetical this compound derivatives to prioritize candidates with the highest predicted potency and selectivity for synthesis and experimental testing. mdpi.com

Predictive Modeling of Physicochemical Properties: Beyond biological activity, AI and ML can predict crucial physicochemical properties such as solubility, permeability, and metabolic stability. researchgate.net These predictions are vital for designing drug-like molecules with favorable pharmacokinetic profiles. For instance, deep learning models can analyze molecular structures and predict their absorption, distribution, metabolism, and excretion (ADME) properties, guiding the design of this compound derivatives with improved oral bioavailability and reduced off-target effects. rsc.org

Generative Models for De Novo Design: Advanced deep learning architectures, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used for the de novo design of novel molecules. nih.gov By learning from the vast chemical space of known bioactive compounds, these models can generate entirely new molecular structures, including novel benzamide derivatives, that are predicted to have desired biological activities. This approach opens up exciting possibilities for discovering truly innovative drug candidates based on the this compound scaffold.

Elucidation of Novel Biological Targets and Mechanistic Pathways in Model Systems

While the specific biological targets of this compound are not yet defined, the broader benzamide class of compounds is known to interact with a variety of biological targets, suggesting a rich area for investigation.

Target Identification and Validation: A crucial area of future research will be the identification and validation of the molecular targets of this compound and its derivatives. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify potential protein binding partners. For example, some benzamide derivatives have been shown to inhibit the bacterial cell division protein FtsZ, suggesting a potential antibacterial application. mdpi.comnih.gov Others have demonstrated inhibitory activity against enzymes like monoamine oxidase-B, indicating potential for treating neurodegenerative diseases. bohrium.com

Mechanistic Studies in Model Organisms: Once potential targets are identified, detailed mechanistic studies in relevant model systems, such as cell cultures and animal models, will be necessary to understand how these compounds exert their biological effects. For instance, if a derivative shows anticancer activity, further studies would be needed to determine if it induces apoptosis, inhibits cell proliferation, or interferes with specific signaling pathways. nih.govtjnpr.org Investigating the effects on neurotransmitter systems could reveal potential applications in treating central nervous system disorders. mdpi.com

Exploring Polypharmacology: It is also possible that this compound and its analogs exhibit polypharmacology, meaning they interact with multiple biological targets. Understanding these multi-target interactions is critical for predicting both therapeutic efficacy and potential side effects.

Exploration of Undiscovered Research Applications in Interdisciplinary Fields

The versatile nature of the benzamide scaffold suggests that this compound and its derivatives could find applications beyond traditional medicinal chemistry, in various interdisciplinary fields.

Materials Science: The unique electronic and structural properties imparted by the bromo and propoxy substituents could make these compounds interesting candidates for applications in materials science. For example, substituted benzamides have been investigated for their potential use in the development of organic electronics and specialty polymers. evitachem.com The presence of a halogen atom can also be exploited in the design of functional materials.

Chemical Biology: As our understanding of the biological activities of this compound derivatives grows, they could be developed into valuable chemical probes for studying complex biological processes. smolecule.com These probes can be used to selectively modulate the activity of specific proteins or pathways, providing powerful tools for basic research in cell biology and pharmacology.

Agrochemicals: The benzamide scaffold is also present in some agrochemical compounds. Future research could explore the potential of this compound derivatives as novel herbicides, insecticides, or fungicides. nih.gov Structure-activity relationship studies could be tailored to optimize for activity against specific agricultural pests while minimizing environmental impact.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-propoxybenzamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, brominated benzamide derivatives are often synthesized via amidation of brominated benzoic acid precursors using coupling agents like EDCI/HOBt. Optimization includes:

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., bromine incorporation) to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

- Yield improvement : Adjust stoichiometry (e.g., 1.2 equivalents of brominating agent) and monitor reaction progress via TLC or HPLC .

Q. How should researchers handle safety and toxicity concerns when working with this compound?

While specific toxicological data for this compound may be limited, analogous brominated benzamides require strict precautions:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., propoxy group at C2, bromine at C4). Compare with databases like NIST Chemistry WebBook .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns for bromine .

- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model:

- Electron density distribution : Identify electrophilic/nucleophilic sites via Mulliken charges or electrostatic potential maps.

- Reactivity : Calculate HOMO/LUMO gaps to predict interactions with biological targets (e.g., enzymes).

- Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Q. How should researchers resolve contradictions in crystallographic or spectral data for this compound?

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography + powder XRD) to confirm crystal structure. Refine data with SHELXL or WinGX .

- Error analysis : Check for impurities via HPLC-MS and recrystallize the compound if necessary.

- Collaborative verification : Share raw data (e.g., CIF files) via repositories like the Cambridge Structural Database to enable peer validation .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Analog synthesis : Modify substituents (e.g., replace propoxy with ethoxy or vary bromine position) and test biological activity .

- Biological assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) or cell-based models to correlate structural changes with potency.

- Docking studies : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes in target proteins .

Q. How can crystallographic disorder in this compound crystals be addressed during refinement?

Q. What methodologies are recommended for investigating the metabolic stability of this compound in vitro?

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.

- Data interpretation : Apply kinetic models (e.g., Michaelis-Menten) to calculate intrinsic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.